molecular formula C13H24OS B3333809 S-Undec-10-en-1-yl ethanethioate CAS No. 178561-27-8

S-Undec-10-en-1-yl ethanethioate

Cat. No.: B3333809
CAS No.: 178561-27-8
M. Wt: 228.4 g/mol
InChI Key: SHNFVLZZKWMGSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of S-Undec-10-en-1-yl ethanethioate is C13H24OS . Its molecular weight is 228.4 g/mol . The InChI key is SHNFVLZZKWMGSP-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a colorless to pale yellow liquid with a characteristic odor. It has a boiling point of 259-264°C at 20mmHg and a melting point of -34°C. It is soluble in most organic solvents, such as ethanol, diethyl ether, and chloroform, and is insoluble in water. Its refractive index is 1.461-1.463, and its density is 0.937 at 25°C. This compound is stable under normal conditions but can decompose when exposed to heat, light, and air.

Scientific Research Applications

1. Synthesis and Polymerization

The novel α,ω-diene 2-(undec-10-en-1-yl)tridec-12-en-1-yl acrylate, synthesized through thiol-Michael coupling, demonstrates significant utility in the field of polymer chemistry. Its polymerization using Grubbs 1st generation catalyst and subsequent modification through radical initiated thiol–ene reactions illustrates its potential in creating functional ADMET (acyclic diene metathesis) polymers with added functionality (Hensbergen et al., 2014).

2. Application in Electrode Surfaces

Research on undec-10-ene-1-thiol monolayers on gold surfaces has revealed significant insights into their structural changes upon irradiation. This study, which utilized cyclic voltammetry and infrared spectroscopy, contributes to understanding the applications of these monolayers in modifying electrode surfaces (Peanasky & McCarley, 1998).

3. Aliphatic Polyesters

Long-spaced aliphatic model polyesters synthesized via ADMET copolymerization of undec-10-en-1-yl undec-10-enoate and undeca-1,10-diene followed by hydrogenation have provided insights into the properties of these materials. Their melting points and structural characteristics contribute to the broader understanding of aliphatic polyesters in material science (Ortmann & Mecking, 2013).

4. Functional Beads in Solid-Phase Synthesis

The synthesis of functional beads using compounds such as 3-undec-10-enyl-1-vinylpyrrolidin-2-one demonstrates the potential of these materials in solid-phase synthesis. These hydrophilic polymer beads, with their extensive swelling properties in various solvents, highlight an innovative approach in this field (Engström & Helgée, 2006).

5. Transesterification in Monomer Synthesis

The transesterification of ethyl-10-undecenoate, derived from castor oil, using a Cu-deposited V2O5 catalyst,indicates a promising pathway for efficient conversion of plant oils to monomers and fine chemicals. This approach, which yields diene monomers suitable for biobased polyester synthesis, emphasizes the potential of using such catalysts for sustainable chemical production (Sudhakaran et al., 2022).

6. Covalent Modification of SiC and SixN4 Surfaces

The formation of alkyl monolayers on silicon carbide and silicon-rich silicon nitride surfaces using UV irradiation in the presence of alkenes, such as methyl undec-10-enoate, demonstrates a novel method for surface modification. This technique's ability to produce stable coatings under ambient conditions and the subsequent potential for further chemical modifications highlight its significance in materials science (Rosso et al., 2009).

Future Directions

While specific future directions for S-Undec-10-en-1-yl ethanethioate are not mentioned in the sources, one supplier suggests investigating its potential use in metal chemistry. Additionally, the use of related compounds in the synthesis of novel triazole derivatives and in the creation of functional α,ω-dienes suggests potential avenues for future research and application.

Properties

IUPAC Name

S-undec-10-enyl ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24OS/c1-3-4-5-6-7-8-9-10-11-12-15-13(2)14/h3H,1,4-12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNFVLZZKWMGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCCCCCCCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20573180
Record name S-Undec-10-en-1-yl ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178561-27-8
Record name S-Undec-10-en-1-yl ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-Undec-10-en-1-yl ethanethioate
Reactant of Route 2
Reactant of Route 2
S-Undec-10-en-1-yl ethanethioate
Reactant of Route 3
Reactant of Route 3
S-Undec-10-en-1-yl ethanethioate
Reactant of Route 4
Reactant of Route 4
S-Undec-10-en-1-yl ethanethioate
Reactant of Route 5
Reactant of Route 5
S-Undec-10-en-1-yl ethanethioate
Reactant of Route 6
Reactant of Route 6
S-Undec-10-en-1-yl ethanethioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.